molecular formula C12H15NO2 B14467822 benzyl (2R)-2-amino-3-methylbut-3-enoate CAS No. 67471-85-6

benzyl (2R)-2-amino-3-methylbut-3-enoate

Cat. No.: B14467822
CAS No.: 67471-85-6
M. Wt: 205.25 g/mol
InChI Key: AZCOVUJPZHJQFN-LLVKDONJSA-N
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Description

Benzyl (2R)-2-amino-3-methylbut-3-enoate is a chiral ester derivative featuring a benzyl alcohol moiety linked to a substituted α,β-unsaturated amino acid. Its molecular formula is C₁₂H₁₅NO₂, with a molar mass of 205.25 g/mol. The compound is characterized by:

  • A stereogenic center at the C2 position (R-configuration).
  • An α,β-unsaturated ester group (alkene conjugated to the ester).
  • A primary amino group at C2.

This structure confers reactivity at multiple sites: the amino group enables participation in nucleophilic reactions, the alkene allows for cycloadditions or hydrogenation, and the benzyl ester can be cleaved under hydrogenolysis conditions. The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals or heterocycles .

Properties

CAS No.

67471-85-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl (2R)-2-amino-3-methylbut-3-enoate

InChI

InChI=1S/C12H15NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,11H,1,8,13H2,2H3/t11-/m1/s1

InChI Key

AZCOVUJPZHJQFN-LLVKDONJSA-N

Isomeric SMILES

CC(=C)[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(=C)C(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-amino-3-methylbut-3-enoate typically involves the esterification of (2R)-2-amino-3-methylbut-3-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-amino-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2R)-2-amino-3-methylbut-3-enone.

    Reduction: Benzyl (2R)-2-amino-3-methylbut-3-enol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R)-2-amino-3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-amino-3-methylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Benzyl benzoate lacks the amino and alkene groups present in the target compound, resulting in divergent reactivity and applications.
  • Methyl 3-arylamino-2-benzoylaminobut-2-enoate shares the α,β-unsaturated ester and amino group but includes an aryl amide. This structural similarity allows for analogous cyclization reactions under acidic conditions (e.g., PPA-mediated heterocycle formation ).
  • Benzyl (2R)-2-Boc-amino-3-carbamoylpropanoate demonstrates the use of protecting groups (Boc) to stabilize the amino group during synthesis, a strategy that could be applied to the target compound to prevent unwanted side reactions.

Ester Stability and Cleavage

  • Benzyl esters (common to all compounds) are stable under basic conditions but cleavable via hydrogenolysis. This property is exploited in drug delivery and peptide synthesis .
  • The α,β-unsaturated ester in the target compound and methyl 3-arylamino-2-benzoylaminobut-2-enoate enhances electrophilicity, enabling Michael additions or Diels-Alder reactions .

Amino Group Reactivity

  • The unprotected amino group in the target compound increases its nucleophilicity compared to Boc-protected analogs, making it prone to oxidation or acylation unless handled under inert conditions.
  • In contrast, Boc-protected derivatives (e.g., C₁₆H₂₂N₂O₅) require acidic conditions (e.g., TFA) for deprotection, limiting their utility in base-sensitive reactions .

Chirality and Stereochemical Impact

  • The R-configuration at C2 in the target compound distinguishes it from racemic or S-enantiomers, which may exhibit different biological activities or synthetic pathways. This chirality is critical in asymmetric catalysis or drug design.

Pharmacological and Industrial Relevance

While benzyl benzoate has direct therapeutic applications (e.g., scabies), the target compound’s utility lies in its role as a synthetic intermediate. For example:

  • Its alkene and amino groups can be functionalized to produce β-lactams or pyrrolidine derivatives, common motifs in antibiotics .
  • The benzyl ester group enhances solubility in organic solvents, facilitating purification steps in multi-step syntheses.

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